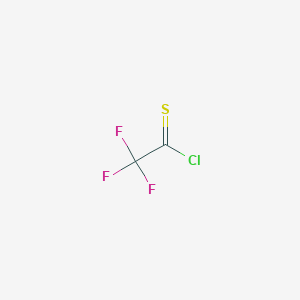
Trifluoroethanethioyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroethanethioyl chloride is a chemical compound with the molecular formula C₂H₂ClF₃S . It is a derivative of ethanethioyl chloride, where the hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoroethanethioyl chloride can be synthesized through several methods. One common method involves the reaction of trifluoroethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires a catalyst to proceed efficiently. The general reaction is as follows:
CF3CH2OH+SOCl2→CF3CH2SCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of trifluoroethane in the presence of a catalyst. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroethanethioyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding trifluoroethylthio derivatives.
Oxidation Reactions: It can be oxidized to form trifluoroethanesulfonyl chloride.
Reduction Reactions: It can be reduced to trifluoroethanethiol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out under mild conditions with a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Trifluoroethylthio derivatives.
Oxidation Reactions: Trifluoroethanesulfonyl chloride.
Reduction Reactions: Trifluoroethanethiol.
Aplicaciones Científicas De Investigación
Trifluoroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organofluorine compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is involved in the synthesis of fluorinated drugs, which often have improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trifluoroethanethioyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic sulfur atom is attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical synthesis processes to introduce trifluoroethylthio groups into molecules.
Comparación Con Compuestos Similares
Trifluoroethanethiol: Similar in structure but lacks the chlorine atom.
Trifluoroethanesulfonyl chloride: An oxidized form of trifluoroethanethioyl chloride.
Trifluoroacetyl chloride: Contains a carbonyl group instead of a thioyl group.
Uniqueness: this compound is unique due to its combination of a trifluoroethyl group and a thioyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
Propiedades
Número CAS |
2375-37-3 |
|---|---|
Fórmula molecular |
C2ClF3S |
Peso molecular |
148.54 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethanethioyl chloride |
InChI |
InChI=1S/C2ClF3S/c3-1(7)2(4,5)6 |
Clave InChI |
QHIKKQMUMQOCPQ-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


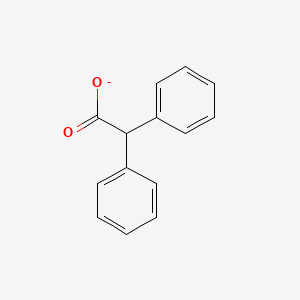

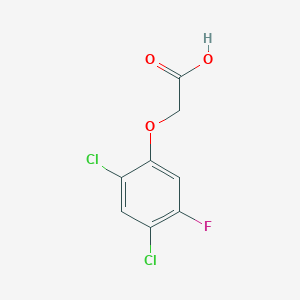
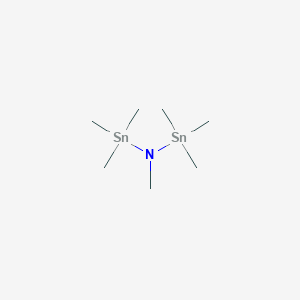

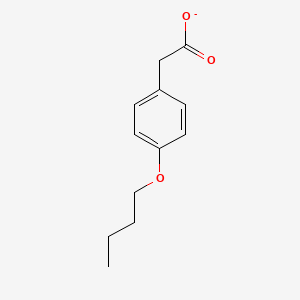
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)


![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
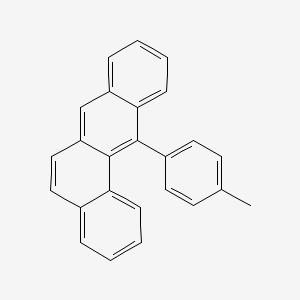
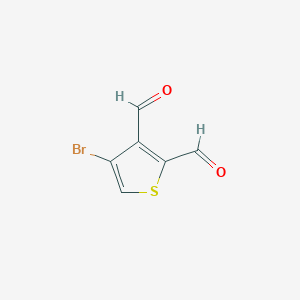
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)

